Temanogrel

Beschreibung

Nomenclature and Compound Classification

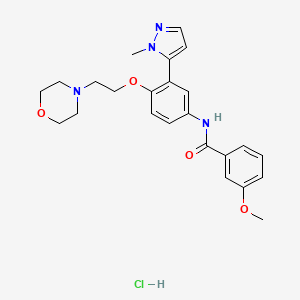

Temanogrel (B1682741) hydrochloride is chemically classified as a benzamide, morpholine, phenyl ether, and pyrazole (B372694) derivative. springer.com Its systematic chemical name is 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide monohydrochloride. ama-assn.org The compound's development was aimed at creating a new class of antithrombotic agents. patsnap.com

Table 1: Compound Nomenclature and Identifiers

| Identifier | Value |

|---|---|

| USAN/INN Name | This compound Hydrochloride patsnap.comama-assn.org |

| Code Designation | APD791 ama-assn.org |

| CAS Registry Number | 957466-27-2 ama-assn.org |

| Molecular Formula | C24H28N4O4 . HCl ama-assn.org |

| Molecular Weight | 473.0 g/mol nih.gov |

| Drug Class | Serotonin (B10506) 5-HT2A receptor inverse agonist |

| Therapeutic Category | Antiplatelet agent with vasomodulatory properties |

Historical Context of Discovery and Early Development Programs

This compound was discovered and initially developed by Arena Pharmaceuticals. patsnap.comspringer.com The drug discovery program for this compound originated in the early 2000s, with preclinical data first published in 2009. The earliest priority date for patents related to this compound is 2004, with patents covering the compound, its salt forms, and manufacturing processes. annualreports.com

The development of this compound, also referred to as APD791, progressed to Phase 1 clinical trials for arterial thrombosis by 2014. nih.gov In 2015, Arena Pharmaceuticals entered into a collaboration with Ildong Pharmaceutical to conduct a Phase 1 trial in South Korea. newdrugapprovals.org This study aimed to assess the pharmacokinetics, pharmacodynamics, and safety of this compound when co-administered with aspirin (B1665792) and clopidogrel (B1663587) in healthy volunteers. clinicaltrials.gov

In 2021, Arena Pharmaceuticals was acquired by Pfizer, which then took over the development portfolio for this compound. ontosight.ai Subsequently, Phase 2 trials were initiated to investigate the use of intravenous this compound for coronary microvascular obstruction (cMVO) following percutaneous coronary intervention (PCI). biospace.com However, development for some indications, such as arterial thrombosis, was suspended, and trials for Raynaud's disease and myocardial ischemia were later terminated due to business decisions. springer.com

Table 2: Key Milestones in this compound's Development

| Year | Development Stage | Indication Studied |

|---|---|---|

| 2009 | Preclinical characterization | Arterial thrombosis |

| 2014 | Phase 1 initiation | Arterial Thrombosis |

| 2015 | Phase 1 trial with Ildong Pharmaceutical | Co-administration with aspirin and clopidogrel |

| 2021 | Phase 2 trials launched | Coronary microvascular obstruction (cMVO) post-PCI |

| 2022 | Phase 2 trials terminated | Raynaud's disease and Myocardial Ischaemia springer.com |

Significance of Serotonin 2A Receptor Modulation in Pathophysiology

The serotonin 2A (5-HT2A) receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the body, including in the brain, on platelets, and in vascular smooth muscle cells. frontiersin.orgnih.gov These receptors are involved in a multitude of physiological and pathological processes. frontiersin.orgresearchgate.net

In the context of cardiovascular disease, the 5-HT2A receptor plays a crucial role in thrombosis. patsnap.com Serotonin, released from activated platelets during blood vessel injury, can amplify the aggregation of further platelets by acting on their 5-HT2A receptors. patsnap.comnewdrugapprovals.org This amplification contributes to the formation and growth of a thrombus. patsnap.com Furthermore, serotonin can induce the contraction of vascular smooth muscle, leading to vasoconstriction, which can further impede blood flow. nih.gov

By acting as an inverse agonist at the 5-HT2A receptor, this compound is designed to inhibit these serotonin-mediated pathways. nih.gov An inverse agonist not only blocks the action of the natural ligand (serotonin) but also reduces the basal activity of the receptor. This dual action of inhibiting both platelet aggregation and vasoconstriction forms the basis of its potential therapeutic utility in thrombotic conditions. The high selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C, is a key feature of its design, intended to minimize off-target effects.

The modulation of 5-HT2A receptors is also significant in various neuropsychiatric disorders, including depression and epilepsy, highlighting the diverse roles of this receptor system in human pathophysiology. frontiersin.orgnih.gov

Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis. |

|---|---|

CAS-Nummer |

957466-27-2 |

Molekularformel |

C24H29ClN4O4 |

Molekulargewicht |

473.0 g/mol |

IUPAC-Name |

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C24H28N4O4.ClH/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28;/h3-9,16-17H,10-15H2,1-2H3,(H,26,29);1H |

InChI-Schlüssel |

APWHJJLFCMBWQT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl |

Andere CAS-Nummern |

957466-27-2 |

Herkunft des Produkts |

United States |

Molecular and Receptor Pharmacology of Temanogrel Hydrochloride

Target Identification and Characterization: Serotonin (B10506) 2A Receptor (5-HT2A)

The primary pharmacological target of Temanogrel (B1682741) hydrochloride is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) belonging to the serotonin receptor family. nih.gov These receptors are widely expressed, including in platelets and vascular smooth muscle, where they mediate serotonin's effects on aggregation and vasoconstriction, respectively. nih.gov

Receptor Subtype Selectivity Profiling

This compound hydrochloride demonstrates a high degree of selectivity for the 5-HT2A receptor subtype over other serotonin receptors, particularly the closely related 5-HT2B and 5-HT2C receptors. Research indicates that this compound is over 2000-fold more selective for the 5-HT2A receptor. nih.gov This high selectivity is a crucial attribute, as non-selective interactions with other 5-HT receptor subtypes can lead to undesirable off-target effects. For instance, activation of the 5-HT2B receptor has been associated with valvular heart disease. nih.gov

| Receptor Subtype | Selectivity vs. 5-HT2A |

|---|---|

| 5-HT2B | >2000-fold |

| 5-HT2C | >2000-fold |

Ligand Binding Dynamics and Affinity Studies

This compound hydrochloride exhibits high-affinity binding to the human 5-HT2A receptor. Studies have determined its inhibition constant (Ki) to be 4.9 nM. biospace.comnih.gov The affinity of a ligand for its receptor is a critical determinant of its potency. A lower Ki value indicates a higher binding affinity. The specific association (k_on) and dissociation (k_off) rates that contribute to this high affinity have not been extensively detailed in publicly available literature.

| Parameter | Value | Receptor | Species |

|---|---|---|---|

| Inhibition Constant (Ki) | 4.9 nM | 5-HT2A | Human |

Mechanism of Action as an Inverse Agonist

Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist binds to the same receptor and elicits a pharmacological response opposite to that of an agonist. researchgate.net Many GPCRs, including the 5-HT2A receptor, exhibit a degree of constitutive or basal activity even in the absence of an agonist. researchgate.net this compound hydrochloride functions as an inverse agonist, reducing this basal activity of the 5-HT2A receptor. nih.gov

Functional Inverse Agonism Assessment (e.g., Inositol (B14025) Phosphate (B84403) Accumulation)

The inverse agonistic activity of this compound hydrochloride has been quantified using functional assays, such as the inositol phosphate accumulation assay. In human embryonic kidney (HEK) cells stably expressing the human 5-HT2A receptor, this compound demonstrated functional inverse agonism with a half-maximal inhibitory concentration (IC50) of 5.2 nM. nih.gov This assay measures the production of inositol phosphates, which are second messengers generated upon the activation of Gq protein-coupled receptors like the 5-HT2A receptor. A reduction in the basal level of inositol phosphate accumulation in the presence of this compound confirms its inverse agonist properties. nih.govnih.gov

| Assay | Parameter | Value | Cell Line |

|---|---|---|---|

| Inositol Phosphate Accumulation | IC50 | 5.2 nM | HEK cells expressing human 5-HT2A |

Downstream Signaling Pathway Elucidation

The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins. mdpi.com Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). mdpi.com As an inverse agonist, this compound hydrochloride attenuates this Gq-mediated signaling cascade, leading to a reduction in the generation of inositol phosphates and a subsequent decrease in intracellular calcium mobilization. nih.gov This inhibition of the calcium signaling pathway is a key mechanism underlying its pharmacological effects. nih.gov

Pharmacological Effects at Cellular and Molecular Levels

The inverse agonism of this compound hydrochloride at the 5-HT2A receptor translates into significant pharmacological effects at the cellular and molecular levels, most notably the inhibition of platelet aggregation and vasoconstriction.

Serotonin, released from platelets during vascular injury, amplifies the aggregation response initiated by other agonists like adenosine (B11128) diphosphate (B83284) (ADP). nih.gov this compound potently inhibits this serotonin-mediated amplification of platelet aggregation. In vitro studies have shown an IC50 of 8.7 nM for the inhibition of serotonin-amplified ADP-stimulated human platelet aggregation. nih.gov A similar effect was observed in canine platelets, with an IC50 of 23.1 nM. nih.gov

Furthermore, this compound antagonizes serotonin-induced vascular smooth muscle contraction, a key factor in vasoconstriction. The IC50 for this effect has been measured at 13 nM. nih.gov By blocking both platelet aggregation and vasoconstriction, this compound addresses two critical processes in the formation of arterial thrombosis. nih.govnih.gov

| Cellular Effect | Parameter | Value | Species/System |

|---|---|---|---|

| Inhibition of Serotonin-Amplified Platelet Aggregation | IC50 | 8.7 nM | Human |

| Inhibition of Serotonin-Amplified Platelet Aggregation | IC50 | 23.1 nM | Canine |

| Antagonism of 5-HT-Induced Vascular Smooth Muscle Contraction | IC50 | 13 nM | In vitro |

Platelet Aggregation Modulation Mechanisms

This compound hydrochloride modulates platelet aggregation primarily through its inverse agonist activity at the 5-HT2A receptors present on the surface of platelets. Serotonin, released from dense granules of activated platelets, acts as a potent amplifier of platelet aggregation initiated by other agonists like thrombin, collagen, and adenosine diphosphate (ADP). patsnap.comgoogle.com By binding to 5-HT2A receptors, serotonin triggers a signaling cascade that leads to an increase in intracellular calcium and activation of protein kinase C (PKC), culminating in platelet shape change, granule release, and aggregation. patsnap.com

This compound, as a 5-HT2A receptor inverse agonist, directly counteracts this process. It binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby preventing serotonin from binding and initiating the pro-aggregatory signaling cascade. patsnap.com This targeted inhibition of the serotonin-mediated amplification of platelet response is a key feature of its mechanism. patsnap.com Research has demonstrated that targeted inhibition of the 5-HT2A receptor can attenuate recurrent thrombosis. patsnap.com

| Compound | Mechanism of Action on Platelet Aggregation |

| This compound hydrochloride | Selective 5-HT2A receptor inverse agonist; inhibits serotonin-amplified platelet aggregation. |

| Serotonin (5-HT) | Agonist at 5-HT2A receptors; amplifies platelet aggregation in response to other stimuli. |

| Sarpogrelate | Selective 5-HT2A antagonist; inhibits platelet aggregation and thrombus formation. nih.gov |

| Ketanserin | 5-HT2A receptor antagonist; reverses the pro-aggregatory effects of serotonin. nih.gov |

Vascular Smooth Muscle Activity and Vasoconstriction Inhibition

The 5-HT2A receptor plays a significant role in the contraction of vascular smooth muscle cells (VSMCs). nih.govresearchgate.net Activation of these receptors by serotonin, which can be released from platelets during vascular injury, leads to vasoconstriction. The signaling pathway involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, and DAG activates protein kinase C, both of which contribute to the contractile response of VSMCs. nih.gov

This compound hydrochloride, by its nature as a 5-HT2A receptor inverse agonist, is designed to inhibit this serotonin-mediated vasoconstriction. By binding to and inactivating the 5-HT2A receptors on VSMCs, this compound prevents the initiation of the intracellular signaling cascade that leads to muscle contraction. This results in the relaxation of vascular smooth muscle and, consequently, vasodilation. This mechanism is particularly relevant in conditions characterized by vasospasm and reduced blood flow, such as Raynaud's phenomenon, for which this compound has been investigated. veeva.com

| Compound/Agent | Effect on Vascular Smooth Muscle | Mechanism |

| This compound hydrochloride | Inhibition of vasoconstriction | Inverse agonist at 5-HT2A receptors, blocking serotonin-induced contraction. |

| Serotonin (5-HT) | Vasoconstriction | Agonist at 5-HT2A receptors, initiating contractile signaling pathways. nih.gov |

| Sarpogrelate | Vasodilation | Selective 5-HT2A antagonist, preventing serotonin-induced vasoconstriction. nih.gov |

Cellular Proliferation and DNA Synthesis Inhibition Research

The role of the 5-HT2A receptor in cellular proliferation and DNA synthesis is an area of active research, with findings suggesting a context-dependent function. In certain cell types, including some cancer cells and trophoblast cells, activation of the 5-HT2A receptor by serotonin has been shown to promote cell proliferation and affect cell cycle progression. nih.govresearchgate.net For instance, studies have demonstrated that 5-HT2A receptor activation can increase cell viability and stimulate entry into the S phase (DNA synthesis) and G2/M phase of the cell cycle in human choriocarcinoma cell lines. nih.govresearchgate.net This pro-proliferative effect is often mediated through the activation of signaling pathways such as the MEK-ERK1/2 and JAK2-STAT3 pathways. researchgate.net

Conversely, antagonists of the 5-HT2A receptor have been shown to inhibit cell viability and, in some cases, induce apoptosis in cancer cell lines. researchgate.net Given that this compound hydrochloride is a 5-HT2A receptor inverse agonist, it would be hypothesized to inhibit cellular proliferation in cell types where this process is driven by 5-HT2A receptor activity. By reducing the basal activity of the receptor and blocking its activation by serotonin, this compound could potentially interfere with the signaling pathways that promote cell division and DNA synthesis. However, it is crucial to note that direct research specifically investigating the effects of this compound hydrochloride on cellular proliferation and DNA synthesis is not extensively available in the public domain. The potential antiproliferative effects are inferred from the known functions of its target receptor.

| Receptor/Compound | Role in Cellular Proliferation and DNA Synthesis |

| 5-HT2A Receptor Agonists (e.g., DOI) | Can promote cell viability and progression through the cell cycle (S and G2/M phases) in certain cell types. nih.govresearchgate.net |

| 5-HT2A Receptor Antagonists (e.g., Ritanserin) | May decrease cell viability and induce apoptosis in specific cancer cell lines. researchgate.net |

| This compound hydrochloride | Hypothesized to inhibit proliferation in cells where growth is stimulated by 5-HT2A receptor activity, due to its inverse agonist properties. Direct studies are not widely reported. |

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Investigations

Cell-Based Assays for Receptor Activity and Selectivity

The initial characterization of Temanogrel (B1682741) involved cell-based assays to quantify its binding affinity and functional activity at the human 5-HT2A receptor. newdrugapprovals.orgpatsnap.com Studies were conducted using human embryonic kidney (HEK) cells engineered to stably express the human 5-HT2A receptor. newdrugapprovals.orgpatsnap.com Radioligand binding assays demonstrated that this compound binds to the 5-HT2A receptor with high affinity, exhibiting a Ki (inhibitor constant) value of 4.9 nM. newdrugapprovals.orgpatsnap.commedchemexpress.comtargetmol.com

Crucially, these assays also established the high selectivity of this compound. newdrugapprovals.orgpatsnap.com In competitive binding assays, this compound was found to be over 2,000-fold more selective for the 5-HT2A receptor compared to the closely related 5-HT2B and 5-HT2C receptor subtypes. newdrugapprovals.orgpatsnap.com Further screening against a broad panel of other G-protein-coupled receptors (GPCRs) showed no significant activity, confirming its specific targeting of the 5-HT2A receptor. patsnap.com The principal active metabolites of this compound, identified as APD791-M1 and APD791-M2, were also evaluated and found to possess affinity and selectivity profiles similar to the parent compound. newdrugapprovals.orgpatsnap.com

Isolated Platelet Function Assays

The functional consequences of 5-HT2A receptor inhibition by this compound were investigated using isolated platelet aggregation assays. Serotonin (B10506), on its own, is a weak platelet agonist but significantly amplifies aggregation induced by other agonists like adenosine (B11128) diphosphate (B83284) (ADP). newdrugapprovals.org this compound demonstrated potent inhibition of this serotonin-mediated amplification of platelet aggregation. newdrugapprovals.orgmedchemexpress.comtargetmol.com

In assays using human platelets, this compound inhibited serotonin-amplified ADP-stimulated aggregation with a half-maximal inhibitory concentration (IC50) of 8.7 nM. newdrugapprovals.orgmedchemexpress.comtargetmol.com Similar potent activity was observed in canine platelets, with an IC50 value of 23.1 nM. newdrugapprovals.orgmedchemexpress.comtargetmol.com The inhibitory effect was also confirmed in whole blood assays where this compound inhibited the 5-HT-mediated amplification of collagen-stimulated platelet aggregation following oral administration in dogs. newdrugapprovals.orgpatsnap.com To further assess its impact on clot formation in a model without vascular smooth muscle influence, in vitro experiments using a thromboelastogram (TEG) system were performed. medchemexpress.com

Ex Vivo Vascular Reactivity Studies

The dual action of this compound includes effects on vascular smooth muscle, where the 5-HT2A receptor mediates vasoconstriction. To evaluate this, ex vivo studies were conducted using isolated arterial rings, a standard method for assessing vascular reactivity. nih.govcardiomedex.com In these experiments, pretreatment of isolated rabbit aortic rings with this compound effectively prevented the vasoconstriction induced by serotonin in a concentration-dependent manner. patsnap.commedchemexpress.com These findings demonstrate that this compound directly antagonizes the contractile effects of serotonin on vascular smooth muscle, a key component of its potential therapeutic action in improving blood flow. nih.gov

In Vitro Cellular Signalling Pathway Analysis

This compound functions as an inverse agonist at the 5-HT2A receptor. newdrugapprovals.orgpatsnap.com This means it not only blocks the action of the agonist (serotonin) but also reduces the receptor's basal, or constitutive, activity. This was demonstrated in cell-based signaling assays that measured the accumulation of inositol (B14025) phosphate (B84403) (IP), a second messenger produced upon 5-HT2A receptor activation. newdrugapprovals.orgpatsnap.com In HEK cells expressing the human 5-HT2A receptor, this compound inhibited inositol phosphate accumulation with an IC50 of 5.2 nM. newdrugapprovals.orgpatsnap.commedchemexpress.comtargetmol.com

The 5-HT2A receptor is also implicated in the proliferation of vascular smooth muscle cells. researchgate.net this compound was shown to significantly inhibit 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, with an IC50 of 13 nM. patsnap.commedchemexpress.comtargetmol.com This anti-proliferative effect, mediated by the blockade of the receptor's signaling cascade, suggests a potential role in preventing vascular remodeling processes. nih.gov

In Vivo Pharmacological Models

Animal Models of Thrombotic Disorders (e.g., Recurrent Thrombosis Models)

The anti-thrombotic efficacy of this compound was evaluated in a well-established in vivo canine model of recurrent coronary thrombosis that mimics the conditions of unstable angina. patsnap.comncats.io In this model, recurrent thrombosis is induced through a combination of coronary artery injury and the placement of a stenosis. patsnap.com

Anesthetized dogs treated with this compound showed a significant improvement in coronary patency compared to control animals receiving saline. patsnap.com The flow-time area, an index of coronary blood flow, averaged 58-59% in the this compound-treated groups, in stark contrast to 21-28% in the saline controls. patsnap.com A critical finding was that this significant anti-thrombotic effect was achieved without an associated increase in bleeding time, a common side effect of many antiplatelet agents. nih.govpatsnap.com The efficacy of this compound was demonstrated both when administered as a pretreatment before the thrombotic challenge and when given as a rescue therapy one hour after the onset of recurrent thrombosis. patsnap.com This highlights its potential in both preventative and acute treatment settings.

Assessment of Antithrombotic Efficacy in Preclinical Species

This compound hydrochloride, an investigational anti-thrombotic agent, has been evaluated in preclinical studies to determine its effectiveness in preventing blood clots. biospace.com As a selective 5-HT2A receptor inverse agonist, this compound is designed to inhibit the amplification of platelet aggregation and vasoconstriction mediated by serotonin (5-HT). biospace.com This mechanism suggests a potential role in reducing thrombus formation without directly inhibiting agonist-driven platelet aggregation, which could offer an improved bleeding risk profile compared to other antithrombotic drugs. newdrugapprovals.org

Preclinical validation has supported the rationale for investigating this compound in conditions such as coronary microvascular obstruction (cMVO) following percutaneous coronary intervention (PCI). biospace.com PCI can lead to platelet activation and the release of serotonin, contributing to the formation of blood clots. biospace.com The antithrombotic effects of targeting the 5-HT2A receptor have been explored in various animal models. For instance, sarpogrelate, another 5-HT2A receptor antagonist, demonstrated a significant reduction in serotonin and collagen-induced acute pulmonary thromboembolic death in mice. semanticscholar.org While specific data from preclinical antithrombotic efficacy studies on this compound are not publicly detailed, the known mechanism of action and the findings for similar compounds provide a strong basis for its development as an antithrombotic agent. newdrugapprovals.orgsemanticscholar.org

Table 1: Preclinical Antithrombotic Efficacy of 5-HT2A Receptor Antagonists This table is representative of findings for the class of drugs and not specific to this compound hydrochloride, for which detailed preclinical efficacy data is not publicly available.

| Preclinical Model | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Mouse model of acute pulmonary thromboembolism | 5-HT2A receptor antagonist (Sarpogrelate) | Significantly reduced serotonin and collagen-induced thromboembolic death. | semanticscholar.org |

| Guinea pig model of arterial occlusion | PAR4 pepducin inhibitor (P4pal-i1) | Significantly decreased arterial occlusion. | semanticscholar.org |

Hemodynamic and Physiological Parameters in Preclinical Models

The assessment of hemodynamic and physiological parameters is a critical component of preclinical drug evaluation to understand the broader cardiovascular effects of a new chemical entity. For a compound like this compound, which targets the cardiovascular system, monitoring parameters such as blood pressure, heart rate, cardiac output, and systemic vascular resistance is essential. turkjanaesthesiolreanim.org

While specific preclinical hemodynamic data for this compound hydrochloride is not extensively published, the physiological processes it influences are well-understood. As a 5-HT2A receptor inverse agonist, this compound is expected to affect vascular smooth muscle. newdrugapprovals.org The 5-HT2A receptor is known to mediate vasoconstriction, so its inhibition would likely lead to vasodilation, potentially affecting blood pressure and systemic vascular resistance. biospace.comnewdrugapprovals.org

General methodologies for assessing these parameters in preclinical models, such as in rats and dogs, involve the use of sophisticated monitoring techniques to measure variables like the maximum rate of increase of left ventricular pressure (dP/dt), heart rate (HR), and mean arterial pressure (MAP). frontiersin.org Intermediate variables that are not always directly measured but are crucial for understanding the complete hemodynamic profile include stroke volume (SV) and total peripheral resistance (TPR). frontiersin.org Computational models are often employed to simulate and predict the hemodynamic effects of drugs based on their mechanism of action and data from in vivo studies. frontiersin.orgmdpi.com These models help in understanding the complex interactions between different physiological pathways that regulate cardiovascular function. frontiersin.org

Table 2: Key Hemodynamic Parameters in Preclinical Assessment This table outlines standard parameters measured in preclinical hemodynamic studies and is not based on specific data for this compound hydrochloride.

| Parameter | Abbreviation | Description | Typical Method of Measurement |

|---|---|---|---|

| Mean Arterial Pressure | MAP | The average arterial pressure during a single cardiac cycle. | Direct arterial catheterization or non-invasive methods. frontiersin.org |

| Heart Rate | HR | The number of heartbeats per minute. | Electrocardiogram (ECG) or arterial pressure waveform analysis. frontiersin.org |

| Cardiac Output | CO | The volume of blood pumped by the heart per minute (CO = SV x HR). finapres.com | Thermodilution, Fick principle, or derived from arterial pressure waveform. finapres.com |

| Stroke Volume | SV | The volume of blood pumped from the left ventricle per beat. finapres.com | Echocardiography or derived from arterial pressure waveform. finapres.com |

| Systemic Vascular Resistance | SVR | The resistance to blood flow offered by all of the systemic vasculature (SVR = MAP / CO). finapres.com | Calculated from MAP and CO. finapres.com |

Structure Activity Relationship Sar and Medicinal Chemistry

Synthetic Strategies and Chemical Synthesis Pathways Research

The synthesis of Temanogrel (B1682741) and its analogues in the phenyl pyrazole (B372694) series was primarily achieved through a convergent synthetic approach. A key step in the synthesis of many of the analogues was the Mitsunobu reaction, which allowed for the coupling of a phenolic core with various side chains.

The general synthetic pathway can be outlined as follows:

Synthesis of the Phenyl Pyrazole Core: The synthesis typically begins with the construction of the substituted phenyl pyrazole scaffold. This often involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by functionalization of the phenyl ring.

Amide Bond Formation: The 3-methoxybenzoyl group is introduced via an amide bond formation with an amino-phenyl pyrazole intermediate. This is a standard and robust reaction in medicinal chemistry, often employing coupling agents to facilitate the reaction.

Introduction of the Side Chain: The crucial morpholinoethoxy side chain is typically installed in the final steps of the synthesis. For analogues where this side chain was varied, a common method was the Mitsunobu reaction, which allows for the etherification of a phenol with an alcohol under mild conditions.

Identification of Key Structural Motifs and Their Contribution to 5-HT2A Receptor Interaction

The Phenyl Pyrazole Core: This central heterocyclic system serves as the main scaffold for the molecule. The pyrazole ring itself and the attached phenyl ring are crucial for establishing the correct orientation of the other functional groups within the binding pocket of the 5-HT2A receptor. Substitutions on both the pyrazole and the phenyl ring were found to significantly impact affinity and selectivity.

The 3-Methoxybenzamide Moiety: This part of the molecule is essential for high-affinity binding. The methoxy group at the 3-position of the benzoyl ring was found to be optimal. Moving the methoxy group to the 2- or 4-position, or replacing it with other substituents, generally led to a decrease in potency. This suggests a specific interaction of the 3-methoxy group with a corresponding sub-pocket in the receptor.

The Morpholinoethoxy Side Chain: This flexible side chain is critical for achieving high selectivity and favorable physicochemical properties. The morpholine group, in particular, contributes to the aqueous solubility of the compound and is believed to engage in important interactions within the receptor binding site. The length of the ethoxy linker was also found to be important for optimal positioning of the morpholine ring.

The combination of these three motifs in a specific spatial arrangement is what confers this compound its high affinity and selectivity for the 5-HT2A receptor.

Optimization Strategies for Receptor Affinity and Selectivity

The medicinal chemistry program that led to this compound started with initial lead compounds that had good binding affinity for the 5-HT2A receptor but lacked potency in functional assays and had poor selectivity against other serotonin (B10506) receptors, particularly the closely related 5-HT2B and 5-HT2C subtypes. The optimization strategy focused on systematically modifying the lead structure to improve these parameters.

A series of phenyl pyrazole inverse agonists were synthesized and evaluated. The optimization efforts were guided by the following principles:

Maximizing 5-HT2A Affinity: Modifications were made to all three key structural motifs to enhance binding affinity. This involved exploring different substituents on the phenyl pyrazole core and the benzamide ring.

Improving Selectivity: A major goal was to achieve high selectivity over the 5-HT2B and 5-HT2C receptors. The morpholinoethoxy side chain was found to be a key determinant of selectivity. Replacing the morpholine with other cyclic amines or acyclic amines often resulted in a loss of selectivity.

Enhancing Aqueous Solubility: The introduction of the morpholine group also served to improve the aqueous solubility of the compounds, which is a crucial parameter for oral bioavailability.

These optimization efforts resulted in the discovery of this compound (compound 10k in the original research publication), which exhibited a significant improvement in both affinity and selectivity. nih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2A vs 5-HT2B/2C) |

| This compound (APD791) | 4.9 | >10,000 | >10,000 | >2000-fold |

This table presents data for the final lead compound, this compound, highlighting its high affinity and selectivity. The full SAR data for the series of analogues would typically include a range of compounds with varying substituents and their corresponding binding affinities.

Modulation of Pharmacodynamic Properties through Structural Modifications

Key properties that were optimized through structural modifications include:

Antiplatelet Activity: The primary therapeutic goal was to inhibit serotonin-mediated platelet aggregation. The potency of the compounds in functional assays, such as inhibiting serotonin-amplified human platelet aggregation, was a critical selection criterion. This compound demonstrated potent inhibition of platelet aggregation with an IC50 of 8.7 nM. nih.gov

hERG Activity: Inhibition of the hERG potassium channel is a major safety concern in drug development as it can lead to cardiac arrhythmias. Structural modifications were made to minimize hERG liability. This often involves reducing the lipophilicity of the molecule or removing structural features known to interact with the hERG channel. The morpholine moiety in this compound, by increasing polarity, likely contributed to its low hERG activity.

Oral Bioavailability: For a drug to be administered orally, it must have good absorption and metabolic stability. The optimization process included evaluating the pharmacokinetic properties of the analogues in animal models (rat, dog, and monkey). This compound was found to be orally bioavailable in all species tested. nih.gov

The successful optimization of these multiple parameters simultaneously is a testament to the comprehensive medicinal chemistry strategy employed. The final compound, this compound, emerged as a promising clinical candidate with a well-balanced profile of high potency, excellent selectivity, and favorable drug-like properties.

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

Preclinical studies demonstrated that Temanogrel (B1682741) is orally bioavailable in multiple species, including rats, dogs, and monkeys. patsnap.com Research focused on its metabolic fate using both in vitro and in vivo models.

In vitro studies using human liver microsomes were conducted to investigate the metabolic pathways of this compound. patsnap.comnewdrugapprovals.org These experiments confirmed that the compound is metabolized by liver enzymes, leading to the generation of metabolites. patsnap.comnewdrugapprovals.org The primary purpose of these studies was to identify the metabolic products and understand the primary routes of biotransformation in a human-relevant system before extensive in-vivo testing. While the involvement of cytochrome P450 (CYP) enzymes is implied by the use of liver microsomes and later clinical trial designs that account for CYP2D6 polymorphisms, specific preclinical studies detailing the activity of individual recombinant CYP enzymes on this compound are not extensively documented in the provided sources.

In vitro functional assays have also been critical in characterizing the potency of this compound.

| Species | Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Human | Serotonin-mediated amplification of ADP-stimulated platelet aggregation | 8.7 | patsnap.com |

| Dog | Serotonin-mediated amplification of ADP-stimulated platelet aggregation | 23.1 | medchemexpress.com |

| Human | Inositol (B14025) phosphate (B84403) accumulation | 5.2 | medchemexpress.comtargetmol.com |

| Human | 5-HT-stimulated DNA synthesis | 13 ± 7 | targetmol.com |

| Metabolite ID | Alternate ID | Source of Identification | Key Characteristics | Reference |

|---|---|---|---|---|

| APD791-M1 | AR295980 | Human liver microsomes, Dog plasma | Active, with an affinity and selectivity profile similar to the parent compound. | patsnap.comnewdrugapprovals.orgclinicaltrialsregister.eu |

| APD791-M2 | AR295981 | Human liver microsomes, Dog plasma | Active, with an affinity and selectivity profile similar to the parent compound. | patsnap.comnewdrugapprovals.orgclinicaltrialsregister.eu |

The biotransformation of this compound into its metabolites, APD791-M1 and APD791-M2, in human liver microsomes points to the involvement of hepatic enzymatic pathways. patsnap.comnewdrugapprovals.org The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound in preclinical models are not explicitly detailed in the available literature. However, the metabolism is known to occur via pathways such as the calcium signaling pathway. genome.jp Inhibition of this pathway can lead to reduced vasoconstriction. this compound also demonstrates functional inverse agonism in the inositol phosphate accumulation pathway, which is critical for cellular signaling related to platelet activation. genome.jp

In Vivo Pharmacokinetic Profiles in Preclinical Models

In vivo studies in animal models confirmed the oral bioavailability and rapid absorption of this compound. patsnap.com In a study involving male beagle dogs receiving a single oral dose, plasma concentrations of this compound showed a rapid and sustained increase. medchemexpress.com These findings demonstrate efficient absorption from the gastrointestinal tract and effective distribution into the systemic circulation in this preclinical model. medchemexpress.comtargetmol.com

| Time Post-Administration | Mean Plasma Concentration (ng/mL) (± SEM) | Reference |

|---|---|---|

| 10 minutes | 25.5 ± 4.1 | medchemexpress.comtargetmol.com |

| 1.25 hours | 28.7 ± 4.6 | medchemexpress.comtargetmol.com |

| 2.25 hours | 31.2 ± 4.5 | medchemexpress.comtargetmol.com |

Advanced Research and Future Directions

Comparative Pharmacology with Other 5-HT2A Modulators

Temanogrel's pharmacological profile is defined by its action as a highly selective 5-HT2A receptor inverse agonist. patsnap.com This mechanism involves inhibiting the serotonin-amplified aggregation of platelets. patsnap.com Its high selectivity is a key feature, as earlier-generation serotonin (B10506) receptor antagonists were less successful, possibly due to a lack of specificity for the 5-HT2A receptor subtype. patsnap.com This compound (B1682741) was found to have negligible binding affinity for the closely related 5-HT2B and 5-HT2C receptors. patsnap.com

The compound's potency is notable, with research showing it inhibited serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM. patsnap.com This positions it uniquely among other 5-HT2A modulators, which range from antagonists used as antiplatelet agents to those used in neuropsychiatry. A comparative overview highlights these distinctions.

Table 1: Comparative Profile of this compound and Other 5-HT2A Modulators Data below is for illustrative and comparative purposes.

| Compound | Mechanism of Action | Primary Investigational Area | Key Pharmacological Features |

| This compound | Selective 5-HT2A Inverse Agonist biospace.compatsnap.com | Antithrombotic, Vasodilation patsnap.comhra.nhs.uk | High selectivity over 5-HT2B/2C receptors; potent inhibitor of platelet aggregation. patsnap.com |

| Ketanserin | 5-HT2A Antagonist nih.govresearchgate.net | Antihypertensive, Antiplatelet nih.gov | Also exhibits affinity for other receptors, such as alpha-1 adrenergic receptors. |

| Sarpogrelate | 5-HT2A Antagonist nih.gov | Antiplatelet (Peripheral Arterial Disease) nih.gov | Used clinically for its antiplatelet effects. nih.gov |

| Pimavanserin | Selective 5-HT2A Inverse Agonist google.com | Atypical Antipsychotic google.com | Used for psychosis associated with Parkinson's disease. nih.gov |

| Volinanserin | Selective 5-HT2A Antagonist/Inverse Agonist google.com | Insomnia, Schizophrenia | One of several selective agents developed for CNS disorders. google.com |

Potential Research Applications and New Investigative Avenues in Therapeutic Contexts

The primary research focus for this compound has been on cardiovascular diseases where platelet aggregation and vasoconstriction are key pathological factors. patsnap.comspringer.com

Thrombosis and Coronary Microvascular Obstruction (cMVO): this compound was developed as a potential treatment for arterial thrombosis. patsnap.com It was evaluated in a Phase 2 trial for its effect on cMVO in patients undergoing percutaneous coronary intervention (PCI), a condition where small blood vessels remain blocked despite the main coronary artery being opened. biospace.compfizer.com The rationale is that serotonin released during PCI contributes to platelet activation and vasoconstriction, which this compound is designed to inhibit. biospace.com

Raynaud's Phenomenon: The compound was also investigated in a Phase 2 trial for treating Raynaud's phenomenon secondary to systemic sclerosis. hra.nhs.ukspringer.compfizer.com This condition involves an exaggerated vascular response to cold or stress, leading to decreased blood flow. hra.nhs.uk this compound's mechanism of preventing the narrowing of blood vessels was hoped to maintain digital blood flow and reduce attacks. hra.nhs.uk While these clinical trials were terminated due to business decisions and not safety concerns, the foundational research provides a basis for future investigation. springer.compfizer.com

Neurodegenerative Disorders: A patent has identified this compound among a group of selective 5-HT2A inverse agonists for potential use in reducing amyloid-beta peptides and the accumulation of amyloid plaques. google.com This suggests a potential, though unexplored, investigative avenue in neurodegenerative diseases like Alzheimer's disease, where 5-HT2A receptor dysregulation has been implicated.

Future research could also explore its utility in other vasospastic or microcirculatory disorders where serotonin plays a significant role. The compound's peripheral action makes it an interesting candidate for conditions where central nervous system effects are undesirable.

Emerging Methodologies in 5-HT2A Receptor Research

The broader field of 5-HT2A receptor research is rapidly evolving, with new methodologies that could profoundly impact the future investigation of modulators like this compound.

Structure-Based Drug Design: Significant recent advancements have been made in elucidating the high-resolution structure of the 5-HT2A receptor, often in complex with various ligands. nih.govacs.org These structural insights allow for more precise, rational design of novel compounds with optimized pharmacological profiles, such as enhanced selectivity or specific signaling properties. nih.gov

Functional Selectivity and Biased Agonism: There is growing recognition that a 5-HT2A receptor ligand can produce a mix of downstream signaling effects, a concept known as biased agonism or functional selectivity. nih.govnih.gov This opens the door to developing modulators that selectively activate therapeutic pathways while avoiding others that cause unwanted effects. Future research could apply this concept to create next-generation antithrombotics with even greater precision than existing agents.

Intracellular Receptor Targeting: A paradigm-shifting discovery is the role of intracellular 5-HT2A receptors, particularly in mediating neuroplasticity. mdpi.com Psychedelic compounds, due to their lipophilic nature, can access this intracellular receptor pool, whereas serotonin cannot. mdpi.com This finding creates a new frontier for drug development, focusing on designing compounds that can target these specific receptor populations to achieve novel therapeutic outcomes. Understanding if and how this compound interacts with these intracellular receptors could open new research avenues.

Advanced In Vitro and Computational Models: The use of molecular docking, virtual screening, and sophisticated cellular assays allows for a deeper understanding of structure-activity relationships. nih.govacs.org These computational methods can predict how a molecule like this compound binds to the receptor and can help in screening for new, more potent, or selective modulators before undertaking extensive laboratory work.

These emerging methodologies will be crucial in refining the therapeutic potential of existing 5-HT2A modulators and in discovering new chemical entities with superior efficacy and targeted action.

Q & A

Basic Research Questions

Q. What in vitro assays are recommended for initial evaluation of Temanogrel hydrochloride’s antiplatelet activity?

- Methodological Answer : Begin with platelet aggregation assays using human platelet-rich plasma (PRP) to assess inhibition under varying concentrations. Include ADP or collagen as agonists to simulate thrombotic conditions. Parallel experiments should use a reference antiplatelet agent (e.g., aspirin or clopidogrel) for comparative analysis. Ensure standardized protocols for PRP preparation and agonist concentrations to minimize variability .

- Data Analysis : Calculate IC₅₀ values using non-linear regression models and validate results with triplicate runs. Statistical significance should be assessed via ANOVA with post-hoc Tukey tests .

Q. How can structural characterization of this compound hydrochloride be optimized using spectroscopic techniques?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for precise elucidation of its molecular structure. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. For crystalline form analysis, use X-ray diffraction (XRD) to identify polymorphic variations that may affect bioavailability .

Q. What pharmacokinetic parameters should be prioritized in early-stage animal studies?

- Methodological Answer : Focus on bioavailability (%F) via oral and intravenous administration in rodent models. Collect plasma samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) to calculate AUC, Cmax, and t½. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., Glide vs. GOLD) improve predictions of this compound hydrochloride’s binding affinity to the P2Y₁₂ receptor?

- Methodological Answer :

- Glide : Utilize its hierarchical filters for rigid docking followed by OPLS-AA force field optimization. Refine top poses with Monte Carlo sampling to account for torsional flexibility .

- GOLD : Leverage genetic algorithm-based docking for partial protein flexibility and explicit water displacement modeling .

- Validation : Compare docking scores (GlideScore vs. GOLDScore) with experimental IC₅₀ values. Prioritize poses with root-mean-square deviation (RMSD) < 2.0 Å from co-crystallized ligands .

Q. What strategies resolve contradictions between computational ADMET predictions and in vivo toxicity data?

- Methodological Answer :

- Comparative Analysis : Cross-validate in silico tools (e.g., 3D-QSAR, SwissADME) with in vivo hepatotoxicity studies in rodents. Assess hepatic enzyme levels (ALT, AST) and histopathology post-administration .

- Theoretical Frameworks : Apply the "free-energy perturbation" method to refine force field parameters for better prediction of metabolic stability .

Q. How should researchers design a robust experimental protocol to assess this compound hydrochloride’s efficacy in complex disease models (e.g., atherosclerosis)?

- Methodological Answer :

- Animal Model : Use ApoE⁻/⁻ mice fed a high-fat diet to simulate atherosclerosis. Administer this compound hydrochloride orally for 8–12 weeks.

- Endpoint Analysis : Quantify plaque burden via histomorphometry (Oil Red O staining) and systemic inflammation markers (IL-6, CRP). Include a positive control (e.g., clopidogrel) and blinded scoring to reduce bias .

Methodological Challenges and Solutions

Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound hydrochloride trials?

- Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling to integrate prior pharmacokinetic data and improve parameter estimation .

Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound hydrochloride’s mechanism of action?

- Answer :

- Proteomics : Perform LC-MS/MS-based quantification of platelet activation markers (e.g., P-selectin, GPIIb/IIIa).

- Metabolomics : Use untargeted metabolomics (UHPLC-QTOF-MS) to identify altered lipid species in plasma.

- Pathway Enrichment : Apply tools like MetaboAnalyst or STRING for network analysis to map affected pathways (e.g., arachidonic acid metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.